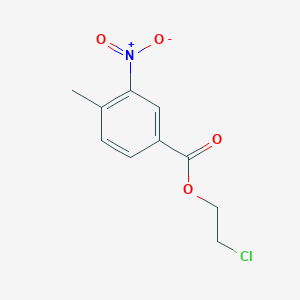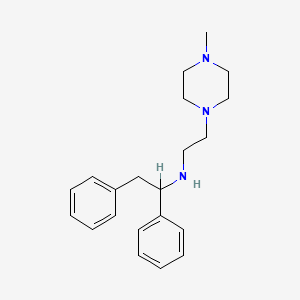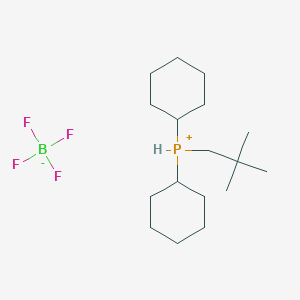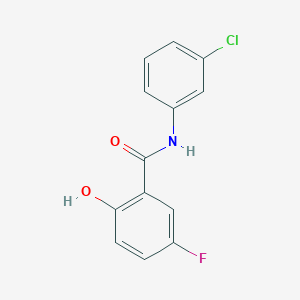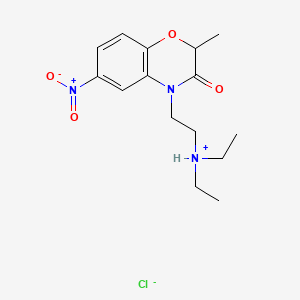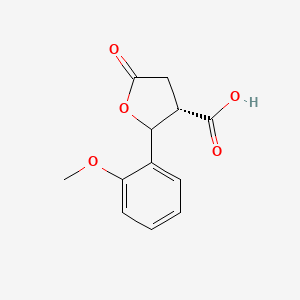
(3S)-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a methoxyphenyl group and a tetrahydrofuran ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrahydrofuran Ring: This step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction, often using a methoxyphenyl halide and a suitable base.
Oxidation and Carboxylation: The final steps involve the oxidation of the intermediate compound to introduce the ketone group and the carboxylation to form the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
(3S)-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
(3S)-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism by which (3S)-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
相似化合物的比较
Similar Compounds
2-Methoxyphenyl isocyanate: Known for its use in amine protection/deprotection sequences.
Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate: Synthesized using green chemistry approaches.
Uniqueness
(3S)-2-(2-Methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid is unique due to its specific structure, which combines a methoxyphenyl group with a tetrahydrofuran ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C12H12O5 |
|---|---|
分子量 |
236.22 g/mol |
IUPAC 名称 |
(3S)-2-(2-methoxyphenyl)-5-oxooxolane-3-carboxylic acid |
InChI |
InChI=1S/C12H12O5/c1-16-9-5-3-2-4-7(9)11-8(12(14)15)6-10(13)17-11/h2-5,8,11H,6H2,1H3,(H,14,15)/t8-,11?/m0/s1 |
InChI 键 |
LMMNYYZCVYAOOF-YMNIQAILSA-N |
手性 SMILES |
COC1=CC=CC=C1C2[C@H](CC(=O)O2)C(=O)O |
规范 SMILES |
COC1=CC=CC=C1C2C(CC(=O)O2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


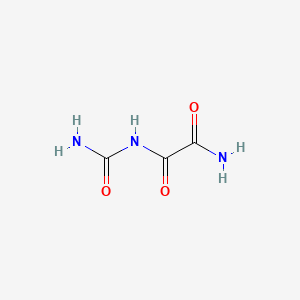
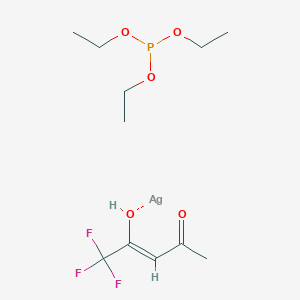
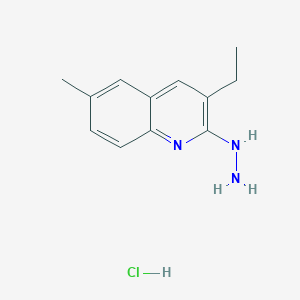
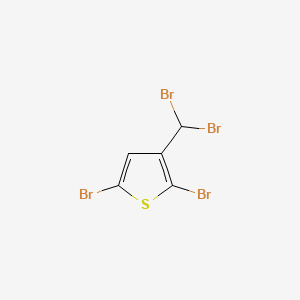

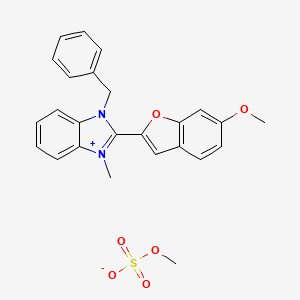

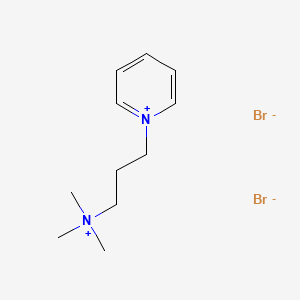
![Methyl 3-[(3-methoxy-3-oxopropyl)-methylamino]-2-methylpropanoate](/img/structure/B13752308.png)
